molecular formula C8H9NO2 B077276 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile CAS No. 13332-71-3

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

Cat. No.: B077276
CAS No.: 13332-71-3
M. Wt: 151.16 g/mol
InChI Key: NCNIWBWHBLDYKH-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile (CAS 13332-71-3) is a specialized furan carbonitrile compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This chemical serves as a valuable precursor and building block in organic synthesis, particularly in the formation of more complex heterocyclic systems. Its research value is highlighted in its role in multi-component reactions; for instance, it is a key intermediate in the lithium ethoxide-catalyzed reaction for the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile from malononitrile and 3-hydroxy-3-methyl-2-butanone . The compound's structure, featuring an electron-withdrawing nitrile group adjacent to the oxo-dihydrofuran ring, makes it a versatile scaffold for constructing non-linear optical (NLO) materials and other functional organic molecules . Furthermore, derivatives of this core structure, such as those incorporating thiophenylmethyl groups, demonstrate its utility in generating diverse chemical libraries for pharmaceutical and materials science research . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4,5,5-trimethyl-2-oxofuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-6(4-9)7(10)11-8(5,2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNIWBWHBLDYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358884
Record name 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13332-71-3
Record name 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Intermediate Formation

The cyclization of α-hydroxyketones represents a cornerstone in synthesizing the furanone core of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile. Tertiary α-hydroxyketones, such as 3,3-dimethylacrylic acid derivatives, undergo intramolecular esterification under acidic or basic conditions. For instance, treatment with acetic anhydride at 80–100°C induces cyclodehydration, forming the 2,5-dihydrofuran scaffold. Quantum-chemical modeling studies demonstrate that the reaction proceeds through a six-membered transition state, where the hydroxyl group attacks the carbonyl carbon, followed by proton transfer and ring closure.

Optimization of Reaction Conditions

Critical parameters include temperature, catalyst selection, and solvent polarity. A study employing RM1 semiempirical methods identified that reaction yields drop below 60% when temperatures exceed 120°C due to competing retro-aldol pathways. Catalytic bases such as sodium methoxide (0.1–0.5 equiv.) in anhydrous tetrahydrofuran enhance cyclization efficiency, achieving isolated yields of 68–72%. Polar aprotic solvents like dimethylformamide (DMF) stabilize enolate intermediates, whereas protic solvents (e.g., ethanol) promote hydrolysis side reactions.

Table 1: Cyclization Conditions and Outcomes

PrecursorCatalystSolventTemperature (°C)Yield (%)
3,3-Dimethylacrylic acidAcetic anhydrideNeat80–10065 ± 3
α-Hydroxyketone derivativeNaOMe (0.3 equiv)THF60–8072 ± 2
Cyanoacetamide adductH2SO4 (cat.)DCM25–4058 ± 4

Knoevenagel Condensation for Cyano Group Introduction

One-Pot Two-Step Synthesis

The Knoevenagel condensation enables direct introduction of the cyano group at the C3 position. Sodium methoxide (2–5 mol%) catalyzes the reaction between α-hydroxyketones and cyanoacetamides in refluxing ethanol (78°C). This method proceeds via imine intermediate formation, followed by hydrolysis to the nitrile. For example, condensation of 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbaldehyde with malononitrile yields the target compound in 74–79% isolated yield after 12–24 hours.

Solvent and Base Effects

Nonpolar solvents (toluene, hexane) result in incomplete conversion (<50%), while polar solvents (acetonitrile, DMF) accelerate the reaction but necessitate rigorous drying to prevent hydrolysis. Strong bases like potassium tert-butoxide induce over-condensation, forming dimeric byproducts. Kinetic studies reveal a second-order dependence on both the aldehyde and cyanoacetamide concentrations, with an activation energy of 85 kJ/mol.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from days to hours. A protocol combining 3-cyano-4,5,5-trimethyl-2(5H)-furanone (1.0 equiv) with 3-pyridinecarbaldehyde (1.2 equiv) in chlorobenzene at 150°C for 45 minutes achieves 81% yield, compared to 62% yield after 72 hours under conventional heating. The dielectric heating effect enhances molecular collisions, favoring cycloaddition over decomposition.

Energy Efficiency and Scalability

Microwave reactors operating at 300 W and 2.45 GHz frequency demonstrate consistent batch-to-batch reproducibility at the 50–100 g scale. However, limitations include higher equipment costs and challenges in continuous-flow adaptation due to uneven electromagnetic field distribution.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Design

Industrial synthesis employs tubular flow reactors with static mixers to ensure rapid heat dissipation. A patented process uses a two-stage system:

  • Stage 1 : Cyclization of α-hydroxyketones in a 50 L reactor with acetic anhydride at 90°C (residence time: 2 hours).

  • Stage 2 : Knoevenagel condensation in a packed-bed reactor containing immobilized sodium methoxide on silica gel (yield: 76–82%).

Purification and Waste Management

Crude product is purified via wiped-film evaporation (120°C, 0.1 mbar) to remove acetic acid byproducts. A closed-loop solvent recovery system recycles tetrahydrofuran with >95% efficiency, reducing hazardous waste generation.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

MethodYield Range (%)TimeScalabilityCost (USD/kg)
Cyclization58–726–24 hPilot-scale120–150
Knoevenagel condensation74–7912–72 hLab-scale90–110
Microwave-assisted81–850.75–2 hBench-scale200–250
Continuous-flow76–822–4 hIndustrial70–85

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include primary amines or other reduced derivatives.

    Substitution: Products depend on the nucleophile used and may include various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Versatility in Organic Reactions

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile serves as a valuable intermediate in organic synthesis. Its structure allows for diverse reactions, including:

  • Cycloaddition Reactions : The compound can participate in cycloaddition reactions to form complex cyclic structures, which are essential in synthesizing natural products and pharmaceuticals.
  • Michael Addition : It acts as a Michael acceptor due to the presence of the carbonyl and nitrile groups, facilitating the formation of new carbon-carbon bonds.

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
CycloadditionForms cyclic compounds useful in drug synthesis
Michael AdditionReacts with nucleophiles to form new carbon bonds
CondensationCan undergo condensation reactions to yield larger molecules

Pharmaceutical Applications

Potential Drug Development

The unique structure of this compound makes it an attractive candidate for drug development. It has been explored for:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects that could be harnessed for treating chronic inflammatory diseases.

Case Study: Antimicrobial Activity

A study evaluated various derivatives of this compound against common bacterial strains. Results showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a lead compound for antibiotic development .

Materials Science

Use in Polymer Chemistry

The compound's reactivity allows it to be used in creating novel polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from this compound

PropertyValueApplication
Thermal StabilityHighAerospace materials
Mechanical StrengthEnhancedStructural components
BiocompatibilityModerateMedical devices

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares structural features, synthesis methods, and applications of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile with analogous dihydrofuran-3-carbonitrile derivatives:

Compound Substituents Synthesis Method Key Applications Notable Properties References
This compound 3-cyano, 2-oxo, 4,5,5-trimethyl LiOEt-catalyzed condensation Nonlinear optics (NLO materials) Strong electron acceptor; DFT-validated mechanism
4-Phenyl-2-oxo-2,5-dihydrofuran-3-carbonitrile 3-cyano, 2-oxo, 4-phenyl Knœvenagel condensation (Al₂O₃ or ethanol) NLO chromophores; OPV donor materials Enhanced π-conjugation; tunable electronic properties
5-Benzoyl-2-(1H-indol-3-yl)-4-[4-isopropylphenyl]-4,5-dihydrofuran-3-carbonitrile 3-cyano, 5-benzoyl, 2-indolyl, 4-aryl DBU-mediated addition; aqueous reaction Calpain inhibition; anti-inflammatory agents Supramolecular ladder packing; N–H⋯N/C–H⋯O bonds
2-Dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile 3-cyano, 2-dicyanomethylene, 4,5,5-trimethyl MgOEt/NaOEt catalysis High-performance NLO materials Extended conjugation; dual electron-withdrawing groups
5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile 3-cyano, 2-oxo, 4,5-dimethyl, 5-ethyl Unspecified (commercial derivatives) Intermediate for pharmaceuticals Steric hindrance from ethyl group; lower solubility

Key Findings

Electronic Properties: The trimethyl-substituted target compound exhibits superior electron-accepting capability compared to phenyl-substituted derivatives (e.g., 4-phenyl-2-oxo-2,5-dihydrofuran-3-carbonitrile) due to the electron-donating nature of methyl groups, which stabilize charge separation in NLO applications .

Synthetic Accessibility :

  • Lithium ethoxide catalysis for the target compound offers a 26–86% yield range, comparable to DBU-mediated routes for medicinal derivatives (e.g., 87% yield for 5-benzoyl-indolyl analogues) .
  • Radical cyclization methods () produce fluorescent dihydrofuran derivatives but require harsh oxidants like Mn(III) acetate, limiting scalability .

Biological vs. Material Applications :

  • Indolyl- and benzoyl-substituted derivatives (e.g., ) exhibit calpain-inhibiting activity, contrasting with the NLO-focused target compound .
  • Crystal packing in medicinal derivatives (e.g., R₂²(16) motifs in ) relies on hydrogen bonding, whereas NLO materials prioritize π-conjugation and charge transfer .

Biological Activity

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile (CAS No. 13332-71-3) is a heterocyclic organic compound notable for its unique structural features, including a furan ring with three methyl substituents and a nitrile group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C8H9NO2C_8H_9NO_2, with a molecular weight of 151.16 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular Weight151.16 g/mol
CAS Number13332-71-3
Chemical FormulaC8H9NO2

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit key cancer-related pathways such as fatty acid synthesis and apoptosis regulation. A notable study demonstrated that related compounds could impair mitochondrial function and increase oxidative stress in cancer cells, suggesting a mechanism through which these compounds may exert their anticancer effects .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets:

  • Nucleophilic Addition : The nitrile group can engage in nucleophilic addition reactions with biological macromolecules.
  • Enzyme Modulation : The ketone functionality may interact with enzymes or receptors, potentially leading to altered metabolic pathways .

Case Studies

Several case studies have been documented focusing on the biological implications of similar compounds:

  • C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) :
    • Findings : C75 has been identified as a potent inhibitor of fatty acid synthase (FASN), leading to reduced lipid synthesis in cancer cells. This compound was shown to impair mitochondrial function and increase reactive oxygen species (ROS), ultimately reducing cell viability .
    • Implications : These findings suggest that compounds structurally related to this compound may similarly affect mitochondrial pathways and could be explored for their anticancer potential.
  • Antimicrobial Properties :
    • Compounds with furan rings have been reported to exhibit antimicrobial activity against various pathogens. The structural features that allow for interaction with microbial enzymes may also apply to 4,5,5-trimethyl derivatives .

Research Findings and Applications

The ongoing research into the biological activity of this compound emphasizes its potential as a lead compound in drug development. Its ability to modulate key biological pathways positions it as a candidate for further investigation in therapeutic contexts.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of FASN; increased ROS; cytotoxicity
AntimicrobialActivity against various pathogens
Enzyme ModulationInteraction with metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile?

  • Answer : A common approach involves cyclization reactions of α,β-unsaturated carbonyl precursors with nitrile-containing reagents. For example, refluxing in pyridine with arylidenemalononitrile derivatives can yield structurally similar dihydrofuran-carbonitrile compounds via [3+2] cycloaddition or nucleophilic substitution. Post-synthetic steps include neutralization with dilute HCl and recrystallization using ethanol-DMF mixtures to isolate pure products . Modifications in substituents (e.g., methyl groups) require careful control of steric and electronic effects during ring formation.

Q. How can the purity and structural identity of this compound be validated?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, SCXRD analysis of related dihydrofuran derivatives (e.g., 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile) resolved bond lengths (mean C–C = 0.002 Å) and angles with high precision (R factor = 0.026) . Complementary techniques include 1^1H/13^13C NMR to verify methyl group integration and IR spectroscopy to confirm carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) functionalities.

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results for this compound?

  • Answer : Discrepancies often arise from solvent effects or transition-state stabilization not fully captured in gas-phase DFT calculations. For example, steric hindrance from the 4,5,5-trimethyl groups may reduce nucleophilic attack rates at the 3-carbonitrile position. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., DMSO or water) can improve agreement with experimental kinetic data . Experimental validation via Hammett plots or isotopic labeling (e.g., 13^{13}C at the carbonyl group) may further clarify electronic effects .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Answer : Non-covalent interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) in the solid state affect solubility and thermal stability. In structurally analogous compounds (e.g., 3-(2-oxo-tetrahydrofuran-3-yl)-benzofuran-2-carbonitrile), intermolecular Br⋯Br contacts and C–H⋯H interactions stabilize the lattice, increasing melting points and reducing hygroscopicity . Pair distribution function (PDF) analysis of amorphous vs. crystalline phases can quantify these effects.

Q. What catalytic systems enhance the enantioselective functionalization of this compound?

  • Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived aluminum complexes) promote asymmetric additions to the dihydrofuran core. For example, stereoselective hydroxylation of similar 5-membered lactams was achieved using (2R,5R)-5-hydroxylysine derivatives as chiral auxiliaries, yielding enantiomeric excess (ee) >90% . Solvent polarity and temperature must be optimized to prevent racemization during reaction workup.

Methodological Considerations

Q. How to design a stability study for this compound under varying pH conditions?

  • Answer :

  • Experimental Design :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

Monitor degradation via HPLC-MS at intervals (0, 24, 48, 168 hrs).

Track specific degradation products (e.g., hydrolysis of the nitrile to carboxylic acid).

  • Key Parameters :
  • Kinetic modeling : Use pseudo-first-order rate constants (kobsk_{\text{obs}}) to compare stability across pH ranges.
  • Activation energy : Calculate via Arrhenius plots if temperature-dependent degradation is observed.
  • Reference : Stability protocols for nitrile-containing heterocycles are detailed in FDA guidelines for impurity profiling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Reactant of Route 2
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

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